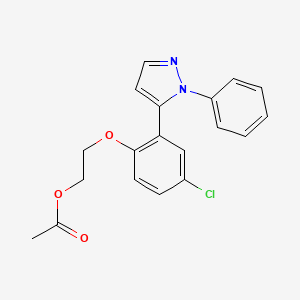
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate is a complex organic compound that features a pyrazole ring, a phenoxy group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Phenoxy group attachment: This step involves the reaction of the chlorinated pyrazole with a phenol derivative under basic conditions.
Acetylation: Finally, the acetate ester is formed by reacting the phenoxy compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can reduce the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
科学研究应用
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity, while the acetate ester can influence its solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl alcohol: Similar structure but with an alcohol group instead of an acetate ester.
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate is unique due to its combination of functional groups, which can impart specific chemical and biological properties. The presence of the acetate ester can enhance its solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C19H17ClN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
2-[4-chloro-2-(2-phenylpyrazol-3-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H17ClN2O3/c1-14(23)24-11-12-25-19-8-7-15(20)13-17(19)18-9-10-21-22(18)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3 |
InChI 键 |
UKRAOONRFXLGLF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
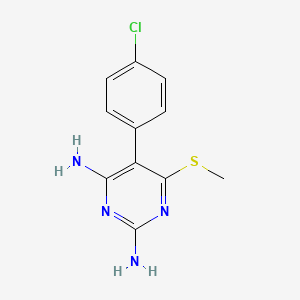
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide](/img/no-structure.png)
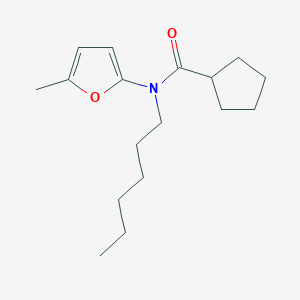
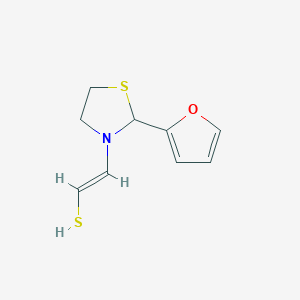
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
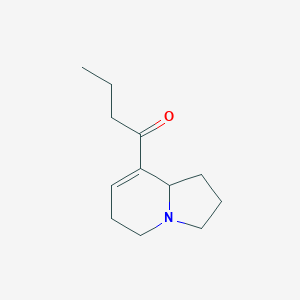
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

